![molecular formula C18H14BrNO5 B2715711 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 880065-66-7](/img/structure/B2715711.png)
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the family of chromene derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in the field of medicine.
Scientific Research Applications
GPR35 Agonism
6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid has emerged as a powerful tool in the study of orphan G protein-coupled receptor GPR35. As a potent and selective GPR35 agonist, this compound has facilitated detailed kinetic, saturation, and competition assays in membrane preparations, showcasing high affinity and selective agonism towards GPR35. These properties make it a valuable asset for investigating the receptor's pharmacological and physiological roles, as well as its potential as a therapeutic target (Thimm et al., 2013).
Crystal Structure Insights
The compound's derivatives, specifically 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have been extensively studied for their crystal structures. These studies have provided valuable insights into the anti-rotamer conformation about the C-N bond and the positional relationship between the amide O atom and the O atom of the pyran ring. Such structural elucidations are critical for understanding the compound's interactions and stability, offering a foundation for further drug design and development (Reis et al., 2013).
Fluorescence Properties
Research into benzo[c]coumarin carboxylic acids, closely related to 6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, has revealed significant fluorescence properties in the solid state. These properties are attributed to the compound's larger conjugated system and various hydrogen bonds, underscoring potential applications in fluorescence-based assays and molecular imaging techniques (Shi et al., 2017).
Antitumor Potency
Further investigations have identified analogs of 6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, demonstrating potent antiproliferative activities against various tumor cell lines. These findings suggest the compound and its derivatives could serve as leads for the development of new anticancer agents, highlighting their potential in inhibiting pathways like PI3K/AKT and inducing apoptosis in cancer cells (Yin et al., 2013).
properties
IUPAC Name |
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-23-13-5-3-12(4-6-13)20-17(21)14-8-10-7-11(19)9-15(24-2)16(10)25-18(14)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCPZSQYLHBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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